2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole
Overview
Description
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole is a unique organic compound belonging to the imidazole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole typically involves multi-step reactions:
Initial Formation of the Imidazole Ring: : The imidazole core can be synthesized through the Debus-Radziszewski imidazole synthesis, where glyoxal, formaldehyde, and ammonia or an amine react in the presence of an acid catalyst.
Bromination: : The imidazole ring undergoes electrophilic bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the three bromine atoms at the 2, 4, and 5 positions.
Attachment of the Trimethylsilyl-Ethoxy-Methyl Group: : This step involves the reaction of the brominated imidazole with 2-(trimethylsilyl)ethanol in the presence of a suitable base, such as sodium hydride or potassium tert-butoxide, facilitating the formation of the desired compound.
Industrial Production Methods
Industrial-scale production typically follows optimized versions of the laboratory synthesis methods, ensuring higher yields, safety, and cost-effectiveness. Process intensification strategies such as continuous flow chemistry might also be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : Given its brominated structure, it may undergo oxidation and reduction reactions under specific conditions.
Nucleophilic Substitution: : The bromine atoms are potential leaving groups, allowing the compound to participate in nucleophilic substitution reactions.
Elimination and Addition: : The compound can engage in elimination and addition reactions, particularly involving the trimethylsilyl-ethoxy-methyl group.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation.
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : Use of nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation Products: : Formation of dibrominated imidazole derivatives.
Reduction Products: : Formation of brominated amine derivatives.
Substitution Products: : Diverse substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole exhibits wide-ranging applications across various fields:
Chemistry: : Utilized as a versatile intermediate in organic synthesis and in the development of novel compounds.
Biology: : Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: : Explored for its antimicrobial properties and potential therapeutic applications.
Industry: : Employed in materials science for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole involves:
Molecular Targets: : The imidazole ring can interact with various enzymes, receptors, and proteins, affecting their activity.
Pathways: : Modulation of signaling pathways and inhibition of specific enzymes, contributing to its biological effects.
Comparison with Similar Compounds
Compared to similar brominated imidazole compounds, 2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole stands out due to its unique trimethylsilyl-ethoxy-methyl group, offering distinct reactivity and applications.
Similar Compounds
2,4,5-tribromoimidazole: : Lacks the trimethylsilyl-ethoxy-methyl group, resulting in different chemical properties.
2,4-dibromo-1H-imidazole: : Fewer bromine atoms and different reactivity.
1-methyl-2,4,5-tribromoimidazole: : Substitution at the 1-position with a methyl group instead of trimethylsilyl-ethoxy-methyl.
And there you have it—a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, and more. Intriguing compound, isn't it?
Properties
IUPAC Name |
trimethyl-[2-[(2,4,5-tribromoimidazol-1-yl)methoxy]ethyl]silane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3N2OSi/c1-16(2,3)5-4-15-6-14-8(11)7(10)13-9(14)12/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLROCHXTREGKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=C(N=C1Br)Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3N2OSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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